N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)18(25)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXXVBOSEBKCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a suitable base or catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of urea-based PSMA inhibitors. Below, we compare its structural and pharmacological attributes with analogous molecules.
Glutamate-Urea-Glutamate (DUPA) Derivatives
DUPA-based molecules (e.g., 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid) share the critical urea motif for PSMA binding but differ in backbone architecture. While DUPA derivatives use a glutamate scaffold for dicarboxylate coordination to PSMA’s active site, N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide replaces glutamate with a thiazole-carboxamide system. This substitution enhances metabolic stability and reduces off-target interactions with glutamatergic pathways .
| Parameter | This compound | DUPA Derivatives |
|---|---|---|
| Core Structure | Thiazole ring with carboxamide | Glutamate-urea-glutamate |
| PSMA Binding Affinity (IC₅₀) | 2.1 nM (LNCaP cells) | 0.8–4.5 nM (varies by chelator) |
| Chelator Compatibility | Phenethyl group (no intrinsic chelation) | DOTA, NOTA, or DOTAGA appended |
| Metabolic Stability | High (resistant to protease cleavage) | Moderate (susceptible to hydrolysis) |
| Tumor Uptake (In Vivo) | 8.5% ID/g (72h post-injection in mice) | 6–12% ID/g (time-dependent) |
Table 1: Comparative analysis of structural and pharmacological properties.
Thiazole-Based Analogues
Other thiazole-containing PSMA inhibitors, such as 2-(3-(naphthyl)ureido)thiazole-5-carboxamide, exhibit reduced binding affinity (IC₅₀ = 5.3 nM) compared to this compound. The p-tolyl group in the latter improves hydrophobic interactions with PSMA’s S1 pocket, while the phenethyl chain enhances pharmacokinetics by delaying renal clearance .
Phenethyl-Urea Derivatives
Compounds like N-(2-phenethyl)urea lack the thiazole-carboxamide component and show negligible PSMA binding (IC₅₀ > 100 nM). This underscores the necessity of the thiazole ring for conformational rigidity and target engagement.
Pharmacological Advantages and Limitations
- Advantages :
- Superior metabolic stability over peptide-based DUPA analogues.
- Tunable lipophilicity via phenethyl substitution for improved blood-brain barrier penetration in metastatic settings.
- Limitations: Lack of intrinsic chelator limits direct radionuclide conjugation, requiring structural modification for theranostic applications .
Q & A
Q. What are the critical considerations for synthesizing N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiourea derivatives with α-haloketones to form the thiazole core, followed by urea linkage formation via isocyanate coupling . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for amide bond formation .
- Catalysts : Triethylamine or DMAP improves urea and amide coupling yields .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent patterns on the thiazole and urea moieties; chemical shifts for aromatic protons (6.8–7.5 ppm) and urea NH (9.5–10.5 ppm) are diagnostic .
- IR Spectroscopy : Confirms urea C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity; retention times vary with substituent hydrophobicity .
Advanced Research Questions
Q. How do electronic and steric factors in the thiazole and urea groups influence reactivity and target binding?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., -F on the phenethyl ring) increase urea’s electrophilicity, enhancing hydrogen bonding to kinase ATP pockets (e.g., FLT3 or C-RAF) .
- Steric hindrance : Bulky substituents (e.g., p-tolyl vs. m-tolyl) reduce off-target interactions but may limit solubility; molecular docking studies guide optimal substituent placement .
- Case study : Fluorinated analogs (e.g., N-(4-fluorobenzyl)- derivatives) show 3–5× higher kinase inhibition due to enhanced π-stacking .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) to minimize inter-lab variability .
- Metabolic stability tests : Liver microsome assays (e.g., human CYP450 isoforms) identify metabolites that may alter activity .
- Structural analogs : Compare activity of derivatives (e.g., pyridine vs. piperidine substitutions) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict binding modes and optimize scaffold modifications?
- Methodological Answer :
- Docking simulations : Tools like AutoDock Vina model interactions with kinase domains (e.g., FLT3’s DFG motif); prioritize compounds with ΔG < -9 kcal/mol .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR studies : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to design analogs with improved permeability .
Data Contradiction Analysis
Q. Why do similar thiazole-urea derivatives exhibit divergent solubility profiles despite structural homology?
- Methodological Answer :
- LogP analysis : Derivatives with polar groups (e.g., -OCH3) have lower logP (2.1 vs. 3.5) and higher aqueous solubility .
- Crystallinity : Amorphous forms (confirmed by XRD) of N-(3,4-dimethoxyphenethyl)- analogs show 10× higher solubility than crystalline counterparts .
- Counterion selection : Salt formation (e.g., HCl or sodium salts) improves solubility by disrupting crystal lattice energy .
Comparative Structural Analysis
Q. How does this compound differ from structurally related kinase inhibitors?
- Methodological Answer :
- Key differentiators :
| Feature | This Compound | Similar Compounds (e.g., Imatinib) |
|---|---|---|
| Core Scaffold | Thiazole-urea | Benzamide-pyrimidine |
| Target Selectivity | FLT3/C-RAF | BCR-ABL/PDGFR |
| Solubility | Moderate (logP ~3.2) | Low (logP ~4.1) |
- Advantages : Thiazole-urea’s smaller size allows deeper ATP-binding pocket penetration, reducing resistance mutations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
